6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
Beschreibung
Eigenschaften
IUPAC Name |
6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-11-20-18(13-19(15)24)16(12-21(25)26-20)14-22-7-9-23(10-8-22)17-5-3-2-4-6-17/h2-6,11-13,24H,7-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVSTPBBGRKATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the Pechmann condensation reaction. This method includes the condensation of phenols with β-ketoesters in the presence of acid catalysts. For instance, the starting material 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one can be prepared by reacting 1-(2,4-dihydroxyphenyl)ethanone with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Pechmann reaction conditions to increase yield and purity. This can include the use of green solvents and catalysts to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenylpiperazine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .
Wissenschaftliche Forschungsanwendungen
6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticoagulant and anti-inflammatory agent.
Industry: Used in the development of fluorescent probes and dyes due to its strong fluorescence properties.
Wirkmechanismus
The mechanism of action of 6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antibacterial activity. The compound’s structure allows it to interact with specific receptors and enzymes, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
Structural Comparisons
The structural uniqueness of the target compound lies in its substitution pattern. Key analogues and their distinguishing features include:
Key Observations :
- Position 6 : Hydroxy groups (target compound, ) enhance hydrogen-bonding capacity, whereas chloro substituents () increase lipophilicity.
- Position 7 : Methyl (target) vs. methoxy () groups influence steric and electronic properties.
- Position 4 : The 4-phenylpiperazine group in the target compound contrasts with propoxy-linked piperazines (), altering spatial orientation and receptor affinity.
Pharmacological Activity Comparisons
Antiplatelet Activity
Compounds with 4-phenylpiperazine moieties exhibit 5-HT2A receptor antagonism, suppressing platelet aggregation. For example:
- Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione): IC₅₀ = 27.3 µM against collagen-induced aggregation .
- Ketanserin (reference drug): IC₅₀ = 32.1 µM .
Antimicrobial Activity
Piperazine-linked coumarins demonstrate broad-spectrum antimicrobial effects:
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-phenyl-2H-chromen-2-one : Active against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) .
- Fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives : Exhibit antifungal activity against Candida albicans .
Receptor Binding and Selectivity
- FPR2 Agonists : Compounds with N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide scaffolds (e.g., AG-09/3 and AG-09/4) show specificity for formyl peptide receptor 2 (FPR2) .
- Dopamine Transporter Affinity : Diphenylalkyl piperazine derivatives display high dopamine transporter binding (Ki < 10 nM) .
Physicochemical and Computational Properties
Computational Insights :
- DFT studies on 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one reveal optimized charge distribution at the hydroxy and piperazine groups, enhancing receptor interaction .
- Docking analyses suggest that 4-phenylpiperazine derivatives occupy the hydrophobic pocket of 5-HT2A receptors, stabilizing antagonist conformations .
Biologische Aktivität
6-Hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one, commonly referred to as a chromenone derivative, has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound belongs to a class of compounds known for their interactions with various biological targets, including enzymes and receptors, which can lead to significant pharmacological effects.
Chemical Structure and Properties
The molecular structure of 6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one includes:
- Chromone core : A bicyclic structure that is foundational for many biologically active compounds.
- Piperazine ring : Known for enhancing the binding affinity and selectivity towards biological targets.
The IUPAC name reflects its complex structure, indicating the presence of hydroxyl and methyl groups, which contribute to its solubility and reactivity.
Anticancer Properties
Research has demonstrated that this compound exhibits anticancer activity through various mechanisms:
- Cell Proliferation Inhibition : Studies have shown that it significantly inhibits cell proliferation in cancer cell lines. For instance, a study indicated that the compound displayed potent activity against HeLa cells, leading to reduced viability and increased apoptosis.
- Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to induce cell cycle arrest and apoptosis via modulation of key signaling pathways, including those involving p53 and NF-kB .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- Inhibition of Pathogens : Preliminary studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it acts as a potent antimicrobial agent .
- Mechanism : The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymatic processes within the microorganisms .
Study 1: Anticancer Evaluation
In a controlled laboratory setting, 6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one was tested against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
This table illustrates the compound's varying potency across different cancer types, highlighting its potential as a broad-spectrum anticancer agent.
Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against standard pathogens:
| Pathogen | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 5 | Penicillin |
| Escherichia coli | 8 | Ampicillin |
| Pseudomonas aeruginosa | 10 | Ciprofloxacin |
These findings indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 6-hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one?
- The compound is typically synthesized via Mannich reactions , involving the condensation of a coumarin core (e.g., 7-hydroxy-4-methylcoumarin) with formaldehyde and 4-phenylpiperazine. Reaction conditions (e.g., ethanol solvent, reflux at 80°C for 6–8 hours) are critical for optimizing yield and purity .
- Purification often involves recrystallization from acetone or ethanol, followed by column chromatography to isolate intermediates. Yield optimization may require adjusting stoichiometry or reaction time .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- X-ray crystallography (using SHELX programs) is the gold standard for confirming the 3D structure, particularly π–π stacking interactions and substituent orientations .
- Spectroscopic methods :
- NMR (¹H/¹³C) to verify substituent positions (e.g., methyl at C7, phenylpiperazine at C4).
- HPLC-MS for purity assessment, with mobile phases like methanol/water mixtures adjusted to pH 5.5 using phosphoric acid .
Q. What are the primary biological targets or activities associated with this compound?
- Structural analogs exhibit antimicrobial and anticancer properties, likely due to the phenylpiperazine moiety’s interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Preliminary assays often focus on enzyme inhibition (e.g., acetylcholinesterase) or cell viability studies (e.g., MTT assays on cancer cell lines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Case example : Discrepancies in antimicrobial efficacy may arise from variations in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
- Data reconciliation : Perform dose-response curves and calculate IC₅₀/EC₅₀ values to normalize potency comparisons. Use multivariate analysis to account for solvent effects or assay interference .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?
- Molecular docking (AutoDock Vina) to model interactions with targets like 5-HT₁A receptors. The phenylpiperazine group shows high affinity for hydrophobic binding pockets .
- QSAR studies : Use descriptors like logP, polar surface area, and H-bond donors to correlate substituent effects (e.g., methyl vs. ethyl groups) with activity .
Q. How can reaction mechanisms be elucidated for key synthetic steps?
- Mechanistic insight : The Mannich reaction proceeds via iminium ion intermediates. Monitor reaction progress using TLC or in situ IR to detect intermediate formation .
- Kinetic studies : Vary temperature (25–80°C) and use Arrhenius plots to determine activation energy. Solvent polarity (e.g., DMF vs. ethanol) significantly impacts reaction rate .
Q. What strategies optimize crystallization for X-ray studies of this compound?
- Crystallization conditions : Use slow evaporation from acetone/water (3:1 v/v) at 4°C. π–π stacking between coumarin cores enhances crystal stability .
- Data collection : Employ synchrotron radiation for high-resolution datasets. SHELXL refinement with TWIN/BASF commands resolves disorder in phenylpiperazine groups .
Key Methodological Recommendations
- Crystallography : Always validate SHELXL-refined structures with PLATON/CHECKCIF to flag symmetry errors .
- Bioassays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate specific vs. nonspecific effects .
- Synthetic Scale-Up : Use flow chemistry for intermediates to improve reproducibility and safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
